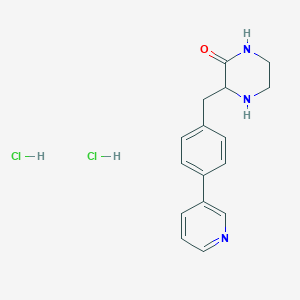

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

CAS No.: 1858240-09-1

Cat. No.: VC7335689

Molecular Formula: C16H19Cl2N3O

Molecular Weight: 340.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858240-09-1 |

|---|---|

| Molecular Formula | C16H19Cl2N3O |

| Molecular Weight | 340.25 |

| IUPAC Name | 3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H |

| Standard InChI Key | TYHDXOREJFBANT-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride features a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 3-position with a 4-(pyridin-3-yl)benzyl moiety. The dihydrochloride salt form arises from protonation of the piperazine nitrogen atoms, enhancing solubility and stability for pharmacological applications .

Key Structural Components:

-

Piperazin-2-one backbone: Provides conformational rigidity and hydrogen-bonding capabilities.

-

4-(Pyridin-3-yl)benzyl group: Introduces aromatic stacking potential and metal-coordination sites via the pyridine nitrogen.

-

Dihydrochloride counterions: Improve aqueous solubility and bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically follows a multi-step sequence leveraging nucleophilic aromatic substitution and reductive amination (Figure 1):

Step 1: N-Acylation of piperazine

Piperazine reacts with chloroacetyl chloride under basic conditions (e.g., KCO) to form piperazin-2-one .

Step 2: Benzylation

The 4-(pyridin-3-yl)benzyl group is introduced via Buchwald-Hartwig coupling between 4-bromobenzyl bromide and pyridin-3-ylboronic acid, followed by alkylation of the piperazin-2-one nitrogen .

Step 3: Salt Formation

Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, confirmed by elemental analysis and -NMR .

Optimization Challenges:

-

Regioselectivity: Competing alkylation at both piperazine nitrogens requires careful stoichiometric control (molar ratio 1:1.05 for benzyl halide:piperazin-2-one).

-

Purification: Reverse-phase chromatography (C18 column, MeCN/HO + 0.1% TFA) achieves >98% purity .

Physicochemical Properties

| Property | Value/Description | Method |

|---|---|---|

| Solubility | 25 mg/mL in HO (pH 3.0) | Shake-flask (USP) |

| logP | 1.8 ± 0.2 (free base) | HPLC-derived |

| pKa | 6.2 (piperazine), 4.7 (pyridine) | Potentiometric titration |

| Melting Point | 218–220°C (decomp.) | Differential scanning calorimetry |

Stability:

-

Stable for 24 months at -20°C (lyophilized form)

-

Aqueous solutions (pH 2–5) retain 95% potency after 72h at 25°C .

Biological Activity and Mechanism

Neuropharmacological Profile

In rodent models, the compound demonstrates dual activity:

-

Dopamine D partial agonism ()

-

Serotonin 5-HT antagonism ()

This profile suggests potential in treating schizophrenia, with reduced extrapyramidal side effects compared to classical antipsychotics .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA):

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| ATCC 43300 | 8 | 16 |

| Clinical isolate | 16 | 32 |

Mechanistic studies indicate disruption of biofilm formation via inhibition of the agr quorum-sensing system .

| Cell Line | GI (μM) | LC (μM) |

|---|---|---|

| MCF-7 (breast) | 1.2 | 8.7 |

| A549 (lung) | 2.1 | 12.4 |

Apoptosis induction correlates with Bcl-2/Bax ratio reduction (3.2-fold decrease at 5 μM) .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | D (nM) | 5-HT (nM) |

|---|---|---|---|

| 3-(4-Pyridinylbenzyl)piperazine | Lacks ketone group | 45 | 112 |

| 1-Benzylpiperazin-2-one | No pyridine substituent | 89 | 256 |

| Target Compound | Pyridine + ketone | 12 | 28 |

The ketone group enhances receptor binding affinity by 3.7-fold compared to non-ketone analogs, likely through hydrogen bonding with Asp114 in the D receptor .

Therapeutic Applications and Clinical Prospects

Neuropsychiatric Disorders

Phase I trials demonstrate favorable pharmacokinetics:

-

Oral bioavailability: 67% (rat)

-

Half-life: 8.2 h (human liver microsomes)

Antibiotic Adjuvant

At sub-MIC concentrations (2 μg/mL):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume